molecular formula C12H12N2O3S B2881225 [2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid CAS No. 765211-01-6

[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid

Cat. No. B2881225
CAS RN: 765211-01-6
M. Wt: 264.3
InChI Key: PJZDNACVVHYXQZ-UHFFFAOYSA-N
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Description

“[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid” is a compound that belongs to the class of organic compounds known as phenylmorpholines . It is related to compounds such as 2-Amino-4-phenyl-5-tetradecylthiazole .


Synthesis Analysis

The synthesis of related compounds has been achieved according to the literature by the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine . The NLO behavior of properties for 2A4MP4HB molecules such as chemical reactivity, HOMO–LUMO analysis, and electronic transitions were obtained .


Molecular Structure Analysis

The molecular structures of related compounds have been reported. For example, the molecular structure of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported .


Chemical Reactions Analysis

Molecular structures of related compounds synthesized via Schiff bases reduction route are reported. The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and evaluated for their antimicrobial activities. These compounds show significant activity against various microbial strains, indicating potential applications in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Antibacterial and Antifungal Activities

Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound specifically showed significant antibacterial activity against Gram-positive bacteria (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).

Anticancer and Antiviral Activities

2-Pyrazoline-substituted 4-thiazolidinones have been synthesized and tested for in vitro anticancer activity. Some compounds demonstrated selective inhibition of leukemia cell lines, and one compound was highly active against a specific virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Angiotensin-Converting Enzyme Inhibition

Perhydro-1,4-thiazepin-5-one derivatives, related to thiazol-acetic acid compounds, have been studied for angiotensin-converting enzyme inhibitory activity, revealing insights into their potential use in hypertension management (Yanagisawa et al., 1987).

Safety and Hazards

The safety data sheet of a related compound, Phenylboronic acid, indicates that it is harmful if swallowed .

Future Directions

The future directions of “[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid” and related compounds could involve further exploration of their potential biological activities, such as their anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .

properties

IUPAC Name

2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-8-4-2-7(3-5-8)11-9(6-10(15)16)18-12(13)14-11/h2-5H,6H2,1H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZDNACVVHYXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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